Dansyl-NECA

Description

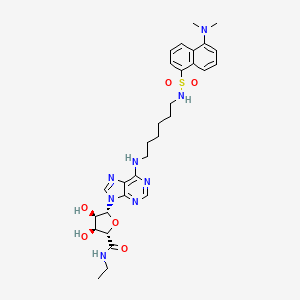

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDPJPUVKHWZHU-YRIIQKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dansyl-NECA

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dansyl-NECA

This compound is a synthetically modified adenosine analog that serves as a valuable tool in pharmacology and molecular biology research. It is a derivative of the potent, non-selective adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine), to which a dansyl fluorescent group has been attached. This modification imparts fluorescent properties to the molecule, enabling its use in a variety of sophisticated assay systems for studying adenosine receptors, particularly the A₁ subtype, for which it exhibits high affinity and selectivity.[1][2] Its ability to be visualized directly allows for the investigation of receptor localization and dynamics in vitro and in tissue preparations.

Core Mechanism of Action: A Selective A₁ Adenosine Receptor Agonist

The primary mechanism of action of this compound is its function as a high-affinity agonist at the A₁ adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Upon binding to the A₁ receptor, this compound induces a conformational change in the receptor protein. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins of the Gαi/o family.[3] The activation of these G proteins initiates a cascade of downstream signaling events that ultimately mediate the physiological effects associated with A₁ receptor stimulation.

Downstream Signaling Pathways

Activation of the A₁ adenosine receptor by this compound triggers a well-defined signaling cascade, primarily characterized by the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The Gαi subunit, upon activation, directly inhibits the enzyme adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, this compound effectively reduces the intracellular concentration of cAMP. A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to regulate a wide array of cellular functions.

References

Dansyl-NECA: A Technical Guide to its Application as a Fluorescent Adenosine A₁ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA). By incorporating a dansyl fluorophore, this compound serves as a valuable tool for studying the adenosine A₁ receptor (A₁R). Its intrinsic fluorescence allows for direct visualization and quantification of receptor binding and localization in various experimental settings, offering a non-radioactive alternative for receptor research. This technical guide provides an in-depth overview of this compound, including its binding characteristics, signaling pathways, and detailed experimental protocols for its use in binding assays, functional assays, and fluorescence microscopy.

Core Properties and Binding Affinity of this compound

This compound exhibits a marked selectivity for the adenosine A₁ receptor subtype. The binding affinity of this compound and its parent compound, NECA, for different adenosine receptor subtypes are summarized below.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| This compound | A₁ | 27[1] |

| A₂ | 4300[1] | |

| A₃ | 3600[1] | |

| NECA | Human A₁ | 14[2] |

| Human A₂ₐ | 20[2] | |

| Human A₃ | 6.2 |

Adenosine A₁ Receptor Signaling Pathway

The adenosine A₁ receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gᵢ/Gₒ family. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated G protein then modulates downstream effector proteins, resulting in a variety of cellular responses.

The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation of various downstream targets. Additionally, the βγ subunits of the activated G protein can directly modulate the activity of other effectors, including phospholipase C (PLC) and various ion channels, leading to changes in intracellular calcium levels and membrane potential.

Experimental Protocols

Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of a test compound for the adenosine A₁ receptor using this compound as the fluorescent ligand.

Materials:

-

Cells or tissues expressing adenosine A₁ receptors (e.g., CHO-A₁ cells)

-

This compound

-

Test compound (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Fluorescence microplate reader

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the A₁ receptor.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of this compound (typically at or below its K₋ value).

-

Add increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells with a high concentration of a known A₁ receptor antagonist (e.g., DPCPX).

-

To determine total binding, include wells with this compound and no test compound.

-

-

Incubation:

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.

-

-

Detection:

-

Place the filters in a new 96-well plate.

-

Measure the fluorescence of the bound this compound using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (typically around 340 nm excitation and 520 nm emission).

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of this compound and K₋ is its dissociation constant.

-

Functional cAMP Assay

This protocol describes a functional assay to measure the ability of this compound to act as an agonist at the A₁ receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing adenosine A₁ receptors (e.g., HEK293-A₁ cells)

-

This compound

-

Forskolin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)

-

96-well cell culture plates

-

Luminometer or appropriate plate reader for the chosen cAMP assay kit

Procedure:

-

Cell Culture:

-

Seed cells expressing the A₁ receptor into a 96-well plate and culture until they reach the desired confluency.

-

-

Assay Preparation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

-

Agonist Stimulation:

-

Add varying concentrations of this compound to the wells.

-

Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Measure the intracellular cAMP levels using the assay kit and the appropriate plate reader.

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal inhibition) and Eₘₐₓ (maximal inhibitory effect) values for this compound.

-

Fluorescence Microscopy for A₁ Receptor Visualization

This protocol provides a general workflow for visualizing the localization of adenosine A₁ receptors in cells or tissue sections using this compound.

Materials:

-

Cells or tissue sections expressing A₁ receptors

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging

-

Blocking buffer (e.g., PBS containing 1% BSA)

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with a suitable filter set for the dansyl fluorophore (excitation ~340 nm, emission ~520 nm)

Procedure:

-

Sample Preparation:

-

For cultured cells, grow them on glass coverslips.

-

For tissues, prepare thin sections (e.g., cryosections).

-

-

Fixation (for fixed-cell imaging):

-

If not performing live-cell imaging, fix the samples with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Wash the samples several times with PBS.

-

-

Blocking:

-

Incubate the samples with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding of the fluorescent ligand.

-

-

Labeling:

-

Incubate the samples with a solution of this compound in a suitable buffer (e.g., PBS with 0.1% BSA) for a defined period (e.g., 1-2 hours) at room temperature or 37°C. The optimal concentration of this compound should be determined empirically but is typically in the nanomolar range.

-

To demonstrate specificity, a control sample should be co-incubated with this compound and a high concentration of a non-fluorescent A₁ receptor antagonist (e.g., DPCPX).

-

-

Washing:

-

Wash the samples extensively with PBS to remove unbound this compound.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the samples using a fluorescence microscope equipped with a filter set appropriate for the dansyl fluorophore. Capture images of both the specifically labeled samples and the antagonist-blocked control samples.

-

-

Image Analysis:

-

Analyze the captured images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the A₁ receptors. A significant reduction in fluorescence in the control sample confirms the specificity of the labeling.

-

Conclusion

This compound is a versatile and valuable tool for researchers studying the adenosine A₁ receptor. Its fluorescent properties enable a range of applications, from quantitative binding assays to the visualization of receptor localization within cells and tissues. The protocols provided in this guide offer a framework for the effective use of this compound in characterizing the pharmacology and cellular biology of the adenosine A₁ receptor. As with any experimental technique, optimization of the specific conditions for the cell or tissue system under investigation is recommended to achieve the most reliable and informative results.

References

Dansyl-NECA: An Agonist of the A1 Adenosine Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dansyl-NECA, a fluorescent derivative of the potent adenosine analog 5'-N-Ethylcarboxamidoadenosine (NECA), functions as a high-affinity and selective agonist for the A1 adenosine receptor . This guide elucidates the pharmacological properties of this compound, providing a comprehensive overview of its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. Contrary to some commercial listings labeling it as an antagonist, the primary scientific literature robustly supports its role as an agonist. This document aims to clarify this discrepancy and serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Pharmacological Profile of this compound

This compound's pharmacological activity is primarily defined by its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs). Its parent compound, NECA, is a well-established non-selective adenosine receptor agonist. The addition of a dansyl group, a fluorescent tag, to the N6 position of the adenosine moiety confers the molecule its fluorescent properties while maintaining a strong and selective affinity for the A1 adenosine receptor subtype.

Quantitative Data: Binding Affinity

The binding affinity of this compound for different adenosine receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.

| Ligand | Receptor Subtype | Kᵢ (nM) | Reference |

| This compound | A1 | 27 | [1][2] |

| This compound | A2 | 4300 | [1][2] |

| This compound | A3 | 3600 | [1] |

Table 1: Binding affinities of this compound for human adenosine receptor subtypes.

A1 Adenosine Receptor Signaling Pathway

As an agonist of the A1 adenosine receptor, this compound activates downstream signaling cascades that are primarily inhibitory in nature. The A1 receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger.

Experimental Protocols

The characterization of this compound as an A1 adenosine receptor agonist involves several key experimental procedures.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Objective: To quantify the affinity of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1).

-

Unlabeled this compound as the competing ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

Chemical structure and properties of Dansyl-NECA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into its application in studying adenosine receptors, particularly the A1 subtype for which it shows high affinity and selectivity. This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a hybrid molecule that combines the structural features of NECA, a non-selective adenosine receptor agonist, with a dansyl chloride fluorescent tag. The dansyl group is attached to the N6-position of the adenine core of NECA via a hexyl spacer. This modification confers fluorescent properties to the molecule, enabling its use in a variety of fluorescence-based assays.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-Deoxy-1-[6-[[6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]hexyl]amino]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide | |

| CAS Number | 219982-12-4 | |

| Molecular Formula | C30H40N8O6S | |

| Molecular Weight | 640.75 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Predicted pKa | 11.98 ± 0.50 | |

| Predicted Density | 1.46 g/cm³ | |

| SMILES | CN(C)c1cccc2c1ccc(S(=O)(=O)NCCCCCCNC3=C4N=C(N[C@H]5--INVALID-LINK----INVALID-LINK----INVALID-LINK--O5)N=C4N=C3)c2 |

Pharmacological Properties

This compound is primarily characterized as a high-affinity and selective fluorescent agonist for the adenosine A1 receptor.[1] However, some commercial suppliers have described it as an antagonist. The majority of scientific literature supports its role as an agonist, a characteristic inherited from its parent compound, NECA. The fluorescent properties of this compound make it a valuable tool for visualizing and studying the localization and dynamics of adenosine A1 receptors.

Table 2: Pharmacological Profile of this compound

| Parameter | Receptor Subtype | Value (Ki, nM) | Reference |

| Binding Affinity | Adenosine A1 | 27 | [1] |

| Adenosine A2 | 4300 | [1] | |

| Adenosine A3 | 3600 | [1] | |

| Functional Activity | Adenosine A1 | Agonist | [1] |

Synthesis

The synthesis of this compound was first described by Macchia et al. in 1998. The general scheme involves the N6-alkylation of NECA with a bifunctional linker, followed by the coupling of the dansyl moiety.

Detailed Synthesis Protocol (Based on Macchia et al., 1998)

A detailed, step-by-step protocol for the synthesis of this compound would require access to the full experimental details within the cited publication. The general, non-proprietary steps would likely involve:

-

Protection of functional groups: The ribose hydroxyl groups of NECA are protected to prevent unwanted side reactions.

-

N6-alkylation: The protected NECA is reacted with a dihaloalkane (e.g., 1,6-dibromohexane) under basic conditions to introduce the hexyl spacer at the N6 position.

-

Introduction of the amino group: The terminal halide of the N6-hexyl chain is converted to a primary amine, for example, through a Gabriel synthesis or by reaction with an excess of ammonia.

-

Dansylation: The resulting N6-(6-aminohexyl)-NECA derivative is reacted with dansyl chloride in a suitable solvent and base to form the sulfonamide linkage.

-

Deprotection: The protecting groups on the ribose moiety are removed to yield the final product, this compound.

-

Purification: The final compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols

This compound is a versatile tool for various experimental applications, primarily focused on the study of adenosine A1 receptors.

Fluorescent Ligand Receptor Binding Assay

This protocol outlines a general procedure for a competition binding assay to determine the affinity of a test compound for the adenosine A1 receptor using this compound as the fluorescent probe.

Materials:

-

Cell membranes expressing the adenosine A1 receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound stock solution (in DMSO).

-

Unlabeled competitor compounds.

-

96-well microplates (black, clear bottom for fluorescence reading).

-

Fluorescence plate reader.

Procedure:

-

Prepare a dilution series of the unlabeled competitor compound in the assay buffer.

-

In each well of the microplate, add a fixed concentration of this compound (typically at a concentration close to its Kd for the A1 receptor).

-

Add the different concentrations of the competitor compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., DPCPX).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (typically around 340 nm excitation and 520 nm emission).

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence Microscopy for Receptor Visualization

This protocol provides a general workflow for visualizing adenosine A1 receptors in cultured cells using this compound.

Materials:

-

Cells expressing adenosine A1 receptors (can be transiently or stably transfected).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

This compound.

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Mounting medium.

-

Fluorescence microscope with appropriate filters for the dansyl fluorophore.

Procedure:

-

Seed the cells on glass coverslips in a culture dish and allow them to adhere and grow.

-

Incubate the cells with this compound at a suitable concentration (e.g., 50-100 nM) in serum-free medium for a specific duration (e.g., 30-60 minutes) at 37°C.

-

To determine non-specific binding, pre-incubate a parallel set of cells with a high concentration of an unlabeled A1 receptor antagonist before adding this compound.

-

Wash the cells three times with ice-cold PBS to remove unbound this compound.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells again three times with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope. The fluorescence signal from this compound will indicate the localization of the adenosine A1 receptors.

Signaling Pathways and Visualizations

As an agonist for the adenosine A1 receptor, this compound is expected to initiate the canonical Gαi-coupled signaling pathway.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 receptor by an agonist like this compound leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the workflow for a typical competition binding assay using this compound.

Caption: Workflow for a Competition Binding Assay.

Conclusion

This compound is a valuable fluorescent probe for the study of adenosine A1 receptors. Its high affinity and selectivity, coupled with its fluorescent properties, make it a powerful tool for receptor binding assays, fluorescence microscopy, and potentially other advanced fluorescence-based techniques. This guide provides a foundational understanding of its chemical and pharmacological properties, along with generalized protocols for its use. Researchers are encouraged to consult the primary literature for more specific details related to their particular experimental systems.

References

Synthesis of Dansyl-NECA: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Dansyl-NECA, a fluorescent agonist for the adenosine A1 receptor. The information compiled herein is intended to support researchers in utilizing this valuable tool for studying adenosine receptor signaling and related drug discovery efforts.

Introduction to this compound

This compound is a derivative of the potent, non-selective adenosine receptor agonist NECA (5'-(N-Ethylcarboxamido)adenosine). It is chemically modified by the attachment of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, a widely used fluorescent probe. This modification confers fluorescence to the molecule, allowing for its use in a variety of fluorescence-based assays, including fluorescence microscopy and binding studies. This compound exhibits a marked selectivity for the adenosine A1 receptor subtype, making it a valuable tool for investigating the specific roles of this receptor.[1]

Synthesis of this compound

The synthesis of this compound involves the coupling of a NECA derivative with a suitable dansyl-containing linker. While a definitive, publicly available step-by-step protocol for this compound is scarce, a representative synthesis can be extrapolated from the well-documented synthesis of analogous N6-dansylaminoalkyl-substituted NECA derivatives.[1] The general strategy involves the reaction of a precursor, N6-(aminoalkyl)-NECA, with dansyl chloride.

Synthesis Workflow

Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar N6-dansylaminoalkyl-NECA derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N6-(6-aminohexyl)-NECA

A solution of NECA and a suitable protected 6-aminohexyl halide (e.g., N-Boc-6-bromohexylamine) are reacted in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate) at an elevated temperature. Following the reaction, the protecting group (e.g., Boc) is removed under acidic conditions to yield N6-(6-aminohexyl)-NECA.

Step 2: Dansylation of N6-(6-aminohexyl)-NECA

To a solution of N6-(6-aminohexyl)-NECA in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium bicarbonate is added. Dansyl chloride, dissolved in a solvent like acetone, is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature in the dark for several hours.

Step 3: Purification and Characterization

The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3][4] The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H40N8O6S | |

| Molecular Weight | 640.75 g/mol | |

| Purity | ≥99% (by HPLC) | |

| Solubility | Soluble in DMSO |

Table 2: Fluorescence Properties of Dansyl Moiety

| Property | Value | Reference |

| Excitation Maximum (λex) | ~333-340 nm | |

| Emission Maximum (λem) | ~515-535 nm | |

| Quantum Yield (ΦF) | Environmentally sensitive | |

| Molar Extinction Coefficient (ε) | Dependent on solvent |

Note: The fluorescence properties of the dansyl group are highly sensitive to the local environment. The exact values for this compound should be determined experimentally.

Table 3: Binding Affinities (Ki) of this compound for Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Adenosine A1 | 27 | |

| Adenosine A2 | 4300 | |

| Adenosine A3 | 3600 |

Adenosine A1 Receptor Signaling Pathway

This compound, as an agonist of the adenosine A1 receptor, activates a signaling cascade primarily mediated by the inhibitory G protein, Gαi.

Upon binding of this compound, the A1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer. The activated Gαi-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Additionally, the Gβγ subunits can directly modulate ion channels, leading to the opening of potassium channels (hyperpolarization) and inhibition of calcium channels.

Experimental Protocols: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the adenosine A1 receptor using a radiolabeled ligand and this compound as a competitor.

Experimental Workflow

Detailed Methodology

-

Membrane Preparation: Prepare cell membranes from a source known to express the adenosine A1 receptor (e.g., CHO cells stably expressing the human A1 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand for the A1 receptor (e.g., [3H]DPCPX), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful and selective fluorescent agonist for the adenosine A1 receptor. Its synthesis, while requiring careful execution, yields a versatile tool for a wide range of research applications. The detailed information on its synthesis, quantitative properties, and experimental use provided in this guide is intended to facilitate its effective application in the fields of pharmacology, cell biology, and drug discovery.

References

- 1. Fluorescent probes for adenosine receptors: synthesis and biology of N6-dansylaminoalkyl-substituted NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

Dansyl-NECA: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and solvent compatibility of Dansyl-NECA, a potent and selective fluorescent agonist for the adenosine A1 receptor. Understanding these properties is critical for the effective design and execution of in vitro and in vivo experiments, ensuring data accuracy and reproducibility.

Core Properties of this compound

This compound is a valuable tool for visualizing and characterizing adenosine A1 receptors. Its fluorescent properties allow for direct observation in various experimental setups.

| Property | Value | Source |

| Molecular Weight | 640.75 g/mol | |

| Formula | C30H40N8O6S | |

| Purity | ≥99% | |

| Storage Temperature | -20°C |

Solubility Profile

The solubility of this compound is a key consideration for the preparation of stock solutions and experimental media. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM |

Solvent Compatibility and Stability

The stability of this compound in solution is critical for obtaining reliable experimental results. While specific stability data for this compound is limited, information on the closely related compound, dansyl chloride, provides important cautionary insights.

Dansyl chloride is reported to be unstable in DMSO, the recommended solvent for this compound. This suggests that this compound stock solutions in DMSO may also have limited stability and should be prepared fresh whenever possible. If storage is necessary, it should be at -20°C or lower, and the solution should be protected from light and moisture.

The stability of dansyl chloride in aqueous solutions is also a concern, with recommendations against storing aqueous solutions for more than a day. This is attributed to the hydrolysis of the dansyl group in aqueous environments. Therefore, it is strongly advised to prepare aqueous working solutions of this compound immediately before use.

Experimental Protocols

Preparation of a DMSO Stock Solution:

-

Bring the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 156.1 µL of DMSO to 1 mg of this compound).

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light. For optimal results, use the stock solution as fresh as possible.

Preparation of an Aqueous Working Solution (Co-solvent Method):

-

Thaw the this compound DMSO stock solution on ice.

-

Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, TRIS) to the final working concentration immediately before the experiment.

-

Ensure the final concentration of DMSO in the working solution is below the tolerance level of the experimental system (typically less than 0.5%).

-

Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling Pathway:

This compound acts as an agonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the A1 receptor primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can stimulate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Caption: Adenosine A1 Receptor Signaling Pathway

Experimental Workflow for Fluorescent Ligand Binding Assay:

Fluorescent ligands like this compound are valuable alternatives to radioligands for studying receptor-ligand interactions. A typical workflow for a competitive binding assay using this compound is outlined below.

Dansyl-NECA: A Technical Guide to its Fluorescence and Application in Adenosine Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of Dansyl-NECA, a key tool for studying adenosine receptors. The document outlines its spectral characteristics, experimental protocols for its use, and its role in elucidating cellular signaling pathways.

Introduction to this compound

This compound is a fluorescent analog of NECA (5'-(N-Ethylcarboxamido)adenosine), a potent agonist for adenosine receptors. The covalent attachment of a dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group imparts fluorescence to the molecule, enabling its use in a variety of fluorescence-based assays. This compound has been shown to be a high-affinity and selective agonist for the A1 adenosine receptor, making it a valuable probe for visualizing and studying this receptor subtype.[1]

Fluorescence Excitation and Emission Spectra

The fluorescence of this compound originates from the dansyl moiety. The exact excitation and emission maxima of this compound are dependent on the solvent environment due to the sensitivity of the dansyl group to polarity. While specific high-resolution spectral data for this compound is not broadly published in standard chemical datasheets, the characteristic spectral properties of the dansyl chromophore provide a reliable reference.

| Fluorophore | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent |

| Dansyl Group (General) | ~335 nm | ~518 nm | Varies |

| Dansyl Chloride | 340 nm | 535 nm | Acetone[2] |

| Dansyl Derivative 1 | 340 nm | 530 nm | Ethanol[3] |

| Dansyl Derivative 2 | 340 nm | 535 nm | Ethanol[3] |

| Dansyl-based Probe | 350 nm | 510 nm | Not Specified |

Table 1: Representative Fluorescence Spectral Data for Dansyl Derivatives.

Experimental Protocols

Determining Fluorescence Spectra of this compound

This protocol outlines a general procedure for measuring the fluorescence excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)

-

Fluorescence spectrophotometer with a xenon lamp or equivalent light source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

-

Prepare a dilute working solution (e.g., 1-10 µM) in the final experimental buffer or solvent. The final absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable light output.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Emission Spectrum Measurement:

-

Place a cuvette with the blank solvent in the sample holder.

-

Set the excitation wavelength to the expected maximum (e.g., 340 nm).

-

Scan a range of emission wavelengths (e.g., 400 nm to 700 nm) to record the blank spectrum.

-

Replace the blank with the this compound sample.

-

Keeping the excitation wavelength constant, scan the same emission wavelength range to obtain the emission spectrum of this compound.

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence. The wavelength at the peak intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Place the this compound sample in the holder.

-

Set the emission wavelength to the determined maximum (e.g., 535 nm).

-

Scan a range of excitation wavelengths (e.g., 280 nm to 400 nm).

-

The wavelength at the peak intensity is the excitation maximum (λex).

-

Visualization of A1 Adenosine Receptors

This compound can be used to visualize A1 adenosine receptors in cells and tissues using fluorescence microscopy.

Procedure:

-

Cell/Tissue Preparation:

-

Culture cells expressing the A1 adenosine receptor on glass-bottom dishes or prepare tissue sections.

-

Wash the samples with an appropriate buffer (e.g., PBS or HBSS).

-

-

Labeling:

-

Incubate the samples with a working concentration of this compound (typically in the nanomolar to low micromolar range) in a suitable buffer for a specified time (e.g., 30-60 minutes) at the desired temperature (e.g., room temperature or 37°C).

-

-

Washing:

-

Wash the samples several times with a cold buffer to remove unbound this compound.

-

-

Imaging:

-

Image the samples using a fluorescence microscope equipped with appropriate filters for the dansyl fluorophore (e.g., DAPI or similar filter set).

-

Acquire images using an excitation wavelength near the λex of this compound and collect the emission signal around its λem.

-

Signaling Pathways

As an A1 adenosine receptor agonist, this compound binding initiates a cascade of intracellular signaling events. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Key Signaling Events:

-

Receptor Activation: Binding of this compound to the A1 adenosine receptor induces a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

G-Protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels, such as activating inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels.

-

Activation of Other Pathways: The Gβγ subunit can also activate other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

-

Visualizations

References

Visualizing Adenosine Receptors in Tissue Using Dansyl-NECA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Dansyl-NECA, a fluorescent agonist, for the visualization of adenosine receptors in tissue samples. It consolidates key data on its binding properties and offers detailed experimental methodologies derived from established fluorescence microscopy and immunohistochemistry protocols.

Introduction to this compound

This compound is a potent and selective fluorescent agonist for the adenosine A₁ receptor. It is a derivative of NECA (5'-N-Ethylcarboxamidoadenosine), a well-known adenosine receptor agonist, conjugated to a dansyl fluorophore. This fluorescent labeling allows for the direct visualization of adenosine A₁ receptors in tissue preparations using fluorescence microscopy, providing a valuable tool for studying receptor localization and distribution.

Quantitative Data

The binding affinity of this compound for various adenosine receptor subtypes and its fluorescent properties are crucial for its application in receptor visualization.

Binding Affinity

This compound exhibits high affinity and selectivity for the adenosine A₁ receptor subtype. The inhibitory constants (Ki) against various receptor subtypes are summarized below.

| Receptor Subtype | Ki (nM) | Reference |

| Adenosine A₁ | 27 | [1][2][3] |

| Adenosine A₂ | 4300 | [1] |

| Adenosine A₃ | 3600 |

Table 1: Binding affinities of this compound for human adenosine receptor subtypes.

Fluorescent Properties

The dansyl moiety of this compound provides its fluorescent characteristics.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~335-340 | |

| Emission Maximum (λem) | ~515-535 |

Table 2: Fluorescent properties of the dansyl fluorophore. Note: The exact emission maximum can be environmentally sensitive.

Experimental Protocols

The following protocols are adapted from standard immunohistochemistry (IHC) and fluorescence microscopy procedures for use with this compound. Optimization of incubation times, concentrations, and washing steps may be necessary for specific tissues and experimental setups.

Tissue Preparation

Proper tissue preparation is critical for preserving antigenicity and tissue morphology.

-

Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fixation: Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: Freeze the tissue and cut 20-40 µm thick sections using a cryostat.

-

Storage: Store free-floating sections in a cryoprotectant solution at -20°C until use.

Fluorescent Staining with this compound

This protocol outlines the steps for staining tissue sections with this compound.

-

Washing: Wash free-floating sections three times in PBS for 10 minutes each to remove the cryoprotectant.

-

Blocking (Optional but Recommended): To reduce non-specific binding, incubate sections in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

This compound Incubation:

-

Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 0.1% Triton X-100). The optimal concentration should be determined empirically but can start in the range of 50-200 nM.

-

Incubate the sections in the this compound solution overnight at 4°C in the dark.

-

-

Washing: Wash the sections extensively to remove unbound this compound. Perform three to four 10-minute washes in PBS with 0.1% Triton X-100, followed by a final wash in PBS.

-

Mounting: Mount the stained sections onto glass slides and allow them to air dry.

-

Coverslipping: Apply a drop of anti-fade mounting medium and place a coverslip over the tissue. Seal the edges with nail polish.

Fluorescence Microscopy and Imaging

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the dansyl fluorophore.

-

Excitation Filter: A filter that allows wavelengths in the range of 335-340 nm to pass through.

-

Emission Filter: A filter that allows wavelengths in the range of 515-535 nm to be detected.

-

-

Imaging: Acquire images using a sensitive camera. It is advisable to acquire a negative control (sections incubated without this compound) to assess background fluorescence.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for visualizing adenosine receptors using this compound.

Adenosine A₁ Receptor Signaling Pathway

This compound acts as an agonist at the adenosine A₁ receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by A₁ receptor activation is depicted below.

References

The Advent of Dansyl-NECA in Neuroscience: A Technical Guide to Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies and potential applications of Dansyl-NECA, a fluorescently labeled derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine), in the field of neuroscience. By summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers with the foundational knowledge to leverage this and similar fluorescent probes in their investigations of the adenosinergic system.

Introduction to this compound and Fluorescent Ligands in Neuroscience

The adenosinergic system, comprising four G protein-coupled receptor (GPCR) subtypes (A₁, A₂A, A₂B, and A₃), is a critical modulator of neuronal activity, synaptic transmission, and neuroinflammation. Understanding the precise localization, trafficking, and function of these receptors is paramount for developing targeted therapeutics for a range of neurological and psychiatric disorders. Fluorescent ligands, such as this compound, have emerged as powerful tools to study these processes in real-time and in native cellular environments, offering a safer and often more versatile alternative to traditional radioligand binding assays.[1][2][3]

This compound is a derivative of NECA, a high-affinity, non-selective agonist for adenosine receptors, that has been covalently linked to a dansyl fluorophore.[4] This fluorescent tag allows for the direct visualization and quantification of the ligand-receptor interaction. Preliminary studies have suggested that derivatives of this compound can exhibit selectivity for specific adenosine receptor subtypes, highlighting their potential for targeted pharmacological studies.[4]

Quantitative Pharmacological Data

While comprehensive binding affinity data for a single, specific this compound compound across all adenosine receptor subtypes is not yet fully available in the public domain, data from closely related fluorescent NECA derivatives provide valuable insights into the expected pharmacological profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/pEC₅₀) for a representative fluorescent NECA derivative, CA200623, which can serve as a proxy for understanding the potential interactions of this compound.

| Receptor Subtype | Ligand | Parameter | Value | Reference |

| A₁ | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 8.47 | |

| A₂A | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 6.76 | |

| A₂B | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 5.69 | |

| A₃ | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 8.57 |

Note: The data presented is for a fluorescent NECA derivative (CA200623) and should be considered as an estimation of the potential binding profile of this compound. The length and attachment point of the linker between the pharmacophore and the fluorophore can significantly influence binding affinity and selectivity. A study on N⁶-dansylaminoalkyl-substituted NECA derivatives has shown that a derivative with a C6 alkyl spacer exhibits marked selectivity for the A₁ receptor subtype.

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and similar fluorescent ligands in neuroscience research.

Fluorescent Ligand Competition Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with this compound for binding to adenosine receptors expressed in cell membranes or whole cells.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

-

This compound.

-

Unlabeled competitor ligands.

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing MgCl₂ (10 mM).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

-

Preparation of Ligand Solutions: Prepare serial dilutions of the unlabeled competitor ligands in Assay Buffer. Prepare a stock solution of this compound in Assay Buffer at a concentration equivalent to its Kd (if known) or at a concentration that gives a robust fluorescent signal.

-

Competition Binding:

-

To determine total binding, add Assay Buffer and the this compound solution to the wells.

-

To determine non-specific binding, add a high concentration of a known non-fluorescent adenosine receptor antagonist (e.g., 10 µM XAC) followed by the this compound solution.

-

For the competition curve, add the serial dilutions of the unlabeled competitor ligands followed by the this compound solution.

-

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark.

-

Washing (for whole cells): Gently aspirate the medium and wash the cells twice with ice-cold Assay Buffer to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (Excitation: ~340 nm, Emission: ~520 nm).

-

Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the log concentration of the competitor ligand. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.

Workflow for Fluorescent Ligand Competition Binding Assay

Caption: Workflow for a fluorescent ligand competition binding assay.

cAMP Accumulation Assay

This protocol is designed to determine whether this compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO-K1 cells (or other suitable cell line) stably expressing the human adenosine receptor subtype of interest.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen).

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 500 µM IBMX.

Procedure:

-

Cell Plating: Seed the transfected CHO-K1 cells into a 384-well white plate and culture overnight.

-

Ligand Preparation: Prepare serial dilutions of this compound in Stimulation Buffer.

-

Agonist Mode:

-

Add the serial dilutions of this compound to the cells.

-

Incubate for 30 minutes at room temperature.

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of this compound for 15 minutes.

-

Add a fixed concentration of a known adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration). For Gi-coupled receptors, also add forskolin to stimulate basal cAMP levels.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ value.

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC₅₀ value. Calculate the pA₂ or Kb value to quantify antagonist potency.

-

Signaling Pathway for Adenosine Receptor-Mediated cAMP Modulation

Caption: Adenosine receptor signaling pathways modulating cAMP levels.

Fluorescence Microscopy of Brain Tissue

This protocol outlines the steps for visualizing the distribution of adenosine receptors in ex vivo brain slices using this compound.

Materials:

-

Freshly dissected brain tissue (e.g., rat or mouse cerebellum or striatum).

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.

-

This compound.

-

Confocal microscope.

-

Vibratome or tissue chopper.

Procedure:

-

Brain Slice Preparation:

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Cut 200-300 µm thick coronal or sagittal slices using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Fluorescent Labeling:

-

Incubate the brain slices in aCSF containing this compound (e.g., 100 nM) for 30-60 minutes at 37°C.

-

To determine non-specific binding, incubate a parallel set of slices with this compound in the presence of a high concentration of a non-fluorescent adenosine receptor antagonist (e.g., 10 µM CGS-15943).

-

-

Washing: Wash the slices three times for 5 minutes each in fresh aCSF to remove unbound ligand.

-

Mounting and Imaging:

-

Mount the slices on a glass slide in a drop of aCSF.

-

Image the slices using a confocal microscope with appropriate laser excitation and emission filters for the dansyl fluorophore. Acquire z-stacks to visualize the three-dimensional distribution of the fluorescent signal.

-

-

Image Analysis: Analyze the images to determine the anatomical and cellular localization of this compound binding. Compare the specific binding signal to the non-specific binding control to identify true receptor labeling.

Experimental Workflow for Fluorescence Microscopy of Brain Slices

References

- 1. fishersci.ie [fishersci.ie]

- 2. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent ligands for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent probes for adenosine receptors: synthesis and biology of N6-dansylaminoalkyl-substituted NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Dansyl-NECA for Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dansyl-NECA is a fluorescent derivative of 5'-N-ethylcarboxamidoadenosine (NECA), a potent agonist for adenosine receptors. By incorporating a dansyl fluorophore, this compound serves as a valuable tool for studying adenosine receptors, particularly the A1 subtype, using fluorescence microscopy. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them important drug targets. This compound allows for the direct visualization and localization of these receptors in cells and tissues. These notes provide detailed protocols for the application of this compound in fluorescence microscopy for receptor studies.

Properties and Specifications of this compound

This compound is characterized as a high-affinity and selective fluorescent agonist for the adenosine A1 receptor.[1][2] The dansyl group provides the fluorescent properties, which are sensitive to the local environment, offering potential insights into ligand-receptor interactions.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₀N₈O₆S | [5] |

| Molecular Weight | 640.75 g/mol | |

| CAS Number | 219982-12-4 | |

| Excitation Max (λex) | ~335-350 nm | |

| Emission Max (λem) | ~518-550 nm (solvent-dependent) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Binding Affinity (Ki) | A1 Receptor: 27 nM | |

| A2 Receptor: 4300 nM | ||

| A3 Receptor: 3600 nM |

Adenosine A1 Receptor Signaling Pathway

This compound selectively binds to the adenosine A1 receptor (A1AR). The A1AR is a GPCR that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate various effectors, including activating potassium channels and inhibiting calcium channels, which generally leads to a reduction in neuronal excitability and neurotransmitter release.

Figure 1. Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Live-Cell Fluorescence Microscopy

This protocol details the steps for visualizing adenosine A1 receptors in living cells using this compound.

Materials:

-

Cells expressing adenosine A1 receptors (e.g., HEK293-A1AR, primary neurons)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

This compound stock solution (10 mM in DMSO)

-

Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Fluorescence microscope with appropriate filters (e.g., DAPI or UV filter set)

Workflow Diagram:

Figure 2. Experimental workflow for live-cell imaging.

Procedure:

-

Cell Preparation: a. Seed cells expressing the adenosine A1 receptor onto glass-bottom dishes or coverslips at an appropriate density. b. Culture the cells for 24-48 hours at 37°C and 5% CO₂ to allow them to adhere and reach about 70-80% confluency.

-

Staining with this compound: a. Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution into pre-warmed imaging buffer (e.g., HBSS). The final concentration should be optimized, but a starting range of 50-200 nM is recommended. b. Aspirate the culture medium from the cells and wash once with the imaging buffer. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: a. To reduce background fluorescence from unbound ligand, gently aspirate the staining solution. b. Wash the cells two to three times with fresh, pre-warmed imaging buffer.

-

Imaging: a. Mount the dish or coverslip on the stage of a fluorescence microscope. b. Use a filter set appropriate for the dansyl fluorophore (Excitation: ~340/26 nm; Emission: ~525/50 nm). c. Acquire images, focusing on the cell membrane where the A1 receptors are expected to be localized. Adjust exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Competition Binding Assay

This compound can be used as a fluorescent probe in a competition binding assay to determine the affinity of unlabeled test compounds for the A1 receptor. The principle is to measure the displacement of bound this compound by increasing concentrations of a competitor ligand.

Principle Diagram:

Figure 3. Principle of a competition binding assay.

Procedure Outline:

-

Prepare Cells: Culture cells expressing A1 receptors in a multi-well plate format (e.g., 96-well black, clear-bottom plates).

-

Add Competitor: Add serial dilutions of the unlabeled test compound to the wells.

-

Add Fluorescent Ligand: Add a fixed concentration of this compound (typically at or below its Ki value, e.g., 25-50 nM) to all wells.

-

Incubate: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Measure Fluorescence: Read the fluorescence intensity in each well using a plate reader or high-content imaging system.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Interpretation and Considerations

-

Localization: In fluorescence microscopy images, this compound should primarily label the plasma membrane of cells expressing A1 receptors. Upon prolonged agonist stimulation, internalization of the receptor-ligand complex may be observed as fluorescent puncta within the cytoplasm.

-

Environmental Sensitivity: The dansyl fluorophore's emission spectrum is sensitive to the polarity of its environment. A blue shift in the emission maximum upon binding to the receptor may indicate that the binding pocket is in a more hydrophobic environment. This property can be exploited in more advanced spectroscopic studies.

-

Controls: Always include control groups, such as cells that do not express the receptor, to assess non-specific binding. To confirm binding specificity, co-incubate cells with this compound and a high concentration of a known unlabeled A1 antagonist (e.g., DPCPX); a significant reduction in fluorescence signal should be observed.

-

Photobleaching: The dansyl fluorophore is susceptible to photobleaching. Use the lowest possible excitation light intensity and exposure time during image acquisition. The use of anti-fade mounting media is recommended for fixed-cell imaging.

References

- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 2. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Dansyl-NECA in A1 Receptor Binding Affinity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of cardiovascular, neurological, and inflammatory processes. Its activation by endogenous adenosine leads to the inhibition of adenylyl cyclase through Gαi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the A1AR an attractive therapeutic target for a variety of disorders. Characterizing the binding affinity of novel ligands to the A1AR is a crucial step in the drug discovery pipeline. Dansyl-NECA, a fluorescent derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine), serves as a valuable tool for these investigations. Its intrinsic fluorescence allows for the development of homogeneous, non-radioactive binding assays, such as fluorescence polarization (FP), which are amenable to high-throughput screening.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in A1AR binding affinity assays.

A1 Adenosine Receptor Signaling Pathway

Upon agonist binding, the A1AR undergoes a conformational change, leading to the activation of heterotrimeric G proteins of the Gi/o family. The activated Gα subunit inhibits adenylyl cyclase, reducing the production of cAMP. Concurrently, the Gβγ subunit can modulate the activity of other effectors, including ion channels and phospholipase C (PLC).

Application Notes and Protocols for Dansyl-NECA Staining in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist, NECA (5'-N-ethylcarboxamidoadenosine). This compound serves as a valuable tool for the visualization and localization of adenosine receptors in tissue preparations. Notably, this compound, particularly derivatives with a C6 alkyl spacer, has demonstrated marked selectivity for the A1 adenosine receptor subtype, which is abundantly expressed in the brain and plays a crucial role in neuromodulation.[1] These application notes provide a detailed protocol for the use of this compound in the fluorescent staining of brain slices, enabling researchers to investigate the distribution and density of A1 adenosine receptors in various brain regions.

Quantitative Data Summary

| Compound | Receptor Subtype | Reported Affinity/Potency | Reference |

| NECA | Human A1 | Ki = 14 nM | [2] |

| NECA | Human A2A | Ki = 20 nM | |

| NECA | Human A3 | Ki = 6.2 nM | |

| CA200623 (Fluorescent NECA derivative) | A1 | pEC50 = 8.47 (EC50 ≈ 3.39 nM) |

Experimental Protocols

This protocol outlines the key steps for successful this compound staining in brain slices, from tissue preparation to imaging.

I. Brain Tissue Preparation

-

Perfusion and Fixation:

-

Anesthetize the animal (e.g., rat, mouse) according to approved institutional guidelines.

-

Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

-

-

Sectioning:

-

Freeze the cryoprotected brain and section it using a cryostat or a vibratome.

-

Cut coronal or sagittal sections at a thickness of 20-40 µm.

-

Collect the free-floating sections in PBS and store them at 4°C until staining.

-

II. This compound Staining Protocol

-

Washing:

-

Wash the brain slices three times for 10 minutes each in PBS to remove the cryoprotectant.

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific binding, incubate the slices in a blocking buffer (e.g., PBS containing 5% bovine serum albumin and 0.1% Triton X-100) for 1 hour at room temperature.

-

-

This compound Incubation:

-

Prepare a solution of this compound in a suitable buffer (e.g., PBS or a specific binding buffer). Based on available data for similar compounds, a starting concentration of 10-50 nM is recommended. The optimal concentration should be determined empirically.

-

Incubate the brain slices in the this compound solution for 1-2 hours at room temperature, protected from light.

-

-

Washing:

-

Wash the slices three times for 10 minutes each in PBS to remove unbound this compound.

-

-

Counterstaining (Optional):

-

If desired, a nuclear counterstain (e.g., DAPI or Hoechst) can be applied according to the manufacturer's instructions.

-

-

Mounting:

-

Mount the stained brain slices onto glass slides.

-

Use an aqueous anti-fade mounting medium to preserve the fluorescence.

-

Coverslip the slides and seal the edges with nail polish.

-

III. Imaging

-

Microscopy:

-

Visualize the stained slices using a fluorescence or confocal microscope.

-

-

Filter Settings:

-

The dansyl fluorophore has an excitation maximum of approximately 335-350 nm and an emission maximum in the range of 518-550 nm. Use appropriate filter sets for visualization.

-

Visualizations

A1 Adenosine Receptor Signaling Pathway

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for this compound Staining

Caption: Experimental workflow for this compound staining.

References

Determining Dansyl-NECA Concentration for Experimental Success: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and guidelines for utilizing Dansyl-NECA, a fluorescent agonist for the adenosine A1 receptor, in various experimental settings. This document outlines methodologies for determining optimal experimental concentrations and presents relevant quantitative data to facilitate assay development and execution.

Introduction to this compound

This compound is a valuable tool for studying G-protein coupled receptors (GPCRs), specifically adenosine receptors. It is a derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine) conjugated to a dansyl fluorophore. This fluorescent modification allows for the direct visualization and quantification of ligand-receptor interactions in a variety of fluorescence-based assays. Its notable selectivity for the adenosine A1 receptor makes it particularly useful for investigating the pharmacology and signaling of this receptor subtype.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a basis for experimental design.

| Parameter | Value | Receptor Subtype | Notes |

| Ki (Inhibition Constant) | 27 nM | Adenosine A1 | High affinity for the A1 receptor. |

| 4300 nM | Adenosine A2 | Lower affinity, indicating selectivity for A1 over A2. | |

| 3600 nM | Adenosine A3 | Lower affinity, indicating selectivity for A1 over A3. | |

| Molecular Weight | 640.75 g/mol | N/A | |

| Formula | C30H40N8O6S | N/A | |

| Solubility | Soluble to 100 mM in DMSO | N/A | Prepare stock solutions in DMSO. |

| Excitation Wavelength (Approx.) | ~340 nm | N/A | Environmentally sensitive; can shift. |

| Emission Wavelength (Approx.) | ~520 nm | N/A | Environmentally sensitive; can shift. |

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A1 receptor is primarily coupled to the inhibitory G-protein, Gi/o. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols